4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-17(2)21(19,20)18-9-7-11(8-10-18)14-15-12-5-3-4-6-13(12)16-14/h3-6,11H,7-10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDJUUHXJZLTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole nucleus can be synthesized by the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of Piperidine Ring: The benzimidazole core is then reacted with N,N-dimethylpiperidine-1-sulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of benzimidazole, including 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, exhibit significant antimicrobial activity. A study evaluated various benzimidazole derivatives against a range of bacterial strains, demonstrating notable effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
In vitro tests showed that several synthesized compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range. For example, compounds derived from similar structures demonstrated MIC values as low as 1.27 µM against specific bacterial strains, highlighting their potential as effective antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have focused on its ability to inhibit the growth of various cancer cell lines, including colorectal carcinoma.
Case Study: Anticancer Evaluation
A detailed evaluation using the Sulforhodamine B assay revealed that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For instance, specific compounds showed IC50 values of 4.53 µM and 5.85 µM against HCT116 cells, indicating a strong potential for development as anticancer agents .
Antitubercular Activity
The antitubercular potential of this compound has been explored through various studies focusing on its efficacy against Mycobacterium tuberculosis. The mechanism involves inhibition of key mycobacterial enzymes.
Case Study: In Vivo Antitubercular Activity
In vivo studies demonstrated that certain derivatives not only inhibited the growth of Mycobacterium tuberculosis but also showed promising results in mouse models. The compounds were effective against vital enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for mycobacterial survival .
Summary of Findings
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may act as a protein kinase inhibitor, topoisomerase inhibitor, or heparanase inhibitor, among other mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but lacks the piperidine and sulfonamide groups.
N,N-dimethylpiperidine-1-sulfonamide: Contains the piperidine and sulfonamide groups but lacks the benzimidazole core.
Biological Activity
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, identified by its CAS number 887886-66-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 308.40 g/mol. The structure features a benzimidazole moiety linked to a dimethylpiperidine sulfonamide, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 887886-66-0 |
| Molecular Formula | CHNOS |
| Molecular Weight | 308.40 g/mol |
Synthesis
The synthesis of this compound typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine and sulfonamide groups. Various methods have been explored, including environmentally friendly approaches using catalysts like ZnO nanoparticles, which enhance yield and reduce reaction time .
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including those related to our compound, exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit bacterial growth against both Gram-positive and Gram-negative strains .
Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of related benzimidazole derivatives. Compounds similar to this compound demonstrated inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. Notably, one derivative showed an IC50 value of 0.86 µM for NO inhibition, suggesting potent anti-inflammatory activity .
Antioxidant Activity
Benzimidazole derivatives have also been evaluated for their antioxidant properties. A study found that certain compounds exhibited significant antioxidant activity, which is crucial for protecting cells from oxidative stress . The antioxidant mechanisms may involve scavenging free radicals or modulating signaling pathways associated with oxidative stress.
Case Study 1: Anti-inflammatory Efficacy
A comparative study evaluated the anti-inflammatory effects of various benzimidazole derivatives in an animal model. The compound identified as 6e showed superior efficacy compared to ibuprofen in reducing ear edema induced by xylene in mice. This suggests that this compound and its derivatives could serve as alternative anti-inflammatory agents .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several synthesized benzimidazole derivatives were tested against common pathogens. Results indicated that these compounds displayed varying degrees of antibacterial activity, with some showing MIC values lower than traditional antibiotics . This highlights the therapeutic potential of such compounds in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Condensation : Reaction of o-phenylenediamine with aldehydes or ketones to form the benzimidazole core (e.g., using DMF/sulfur systems) .
- Sulfonamide Formation : Coupling the benzimidazole intermediate with sulfonyl chlorides or activated sulfonate esters under basic conditions (e.g., pyridine or triethylamine as catalysts) .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation involves:
- Spectroscopy : H/C NMR for functional group identification (e.g., sulfonamide S=O peaks at ~1250 cm in IR) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peaks matching calculated values) .
- X-ray Crystallography : Determines bond lengths, angles, and crystal packing (e.g., piperidine chair conformation and benzimidazole planarity) .
Q. What are the primary biological targets associated with this compound?
- Methodological Answer : Target identification involves:
- Kinase Assays : Testing inhibition of V600EBRAF (IC values via fluorescence polarization assays) .
- Receptor Binding Studies : Radioligand displacement assays for histamine H1/H4 receptors .
- Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of sulfonamide-linked benzimidazole derivatives?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonamide formation .
- Catalyst Selection : Copper iodide (CuI) in click chemistry for regioselective triazole formation .
- Temperature Control : Reflux conditions (80–100°C) for cyclization steps, monitored by in situ FTIR .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Approaches include:
- Comparative SAR Analysis : Testing analogs with varying substituents (e.g., methyl vs. chlorine on the phenyl ring) to isolate activity determinants .
- Dose-Response Validation : Replicating assays under standardized conditions (e.g., NCI-60 cancer cell line panels for IC consistency) .
- Computational Docking : Molecular dynamics simulations to explain divergent binding affinities (e.g., hydrophobic interactions with BRAF kinase) .
Q. How do modifications to the sulfonamide or benzimidazole moieties affect kinase inhibition?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
